Cas no 2167884-97-9 (4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carbonyl chloride)

4-Chloro-2-(pyrimidin-2-yl)pyrimidine-5-carbonyl chloride is a versatile heterocyclic building block used in organic synthesis and pharmaceutical research. Its bifunctional reactivity, featuring both a chloro-substituted pyrimidine ring and an acyl chloride group, enables selective modifications for constructing complex molecular architectures. The compound serves as a key intermediate in the development of biologically active compounds, particularly in medicinal chemistry for kinase inhibitors and other therapeutic agents. Its high purity and stability under controlled conditions ensure reliable performance in coupling reactions and nucleophilic substitutions. The structural motif of the pyrimidine ring enhances binding affinity in target interactions, making it valuable for drug discovery applications. Proper handling under inert conditions is recommended due to its moisture sensitivity.
4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carbonyl chloride structure
2167884-97-9 structure
Product Name:4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carbonyl chloride
CAS No:2167884-97-9
MF:C9H4Cl2N4O
MW:255.060258865356
CID:6516085
PubChem ID:165528880
Update Time:2025-08-05

4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carbonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carbonyl chloride
    • EN300-1459066
    • 2167884-97-9
    • Inchi: 1S/C9H4Cl2N4O/c10-6-5(7(11)16)4-14-9(15-6)8-12-2-1-3-13-8/h1-4H
    • InChI Key: YTCPXGLUQMSKSC-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=O)Cl)C=NC(C2N=CC=CN=2)=N1

Computed Properties

  • Exact Mass: 253.9762162g/mol
  • Monoisotopic Mass: 253.9762162g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 68.6Ų

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Additional information on 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carbonyl chloride

4-Chloro-2-(Pyrimidin-2-Yl)Pyrimidine-5-Carbonyl Chloride: A Comprehensive Overview

4-Chloro-2-(pyrimidin-2-yl)pyrimidine-5-carbonyl chloride, identified by the CAS number 2167884-97-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which have been extensively studied due to their potential applications in drug discovery and materials science. The structure of this compound is characterized by a pyrimidine ring system with substituents that confer unique chemical and biological properties.

The pyrimidine ring system is a heterocyclic aromatic compound consisting of nitrogen atoms at specific positions. In the case of 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carbonyl chloride, the substituents include a chlorine atom at position 4, a pyrimidinyl group at position 2, and a carbonyl chloride group at position 5. These substituents not only influence the physical properties of the compound but also play a crucial role in its reactivity and biological activity.

Recent studies have highlighted the potential of pyrimidine derivatives in various therapeutic areas, including oncology, virology, and inflammation. For instance, research has shown that certain pyrimidine-based compounds exhibit potent antiviral activity against viruses such as HIV and hepatitis C virus. The presence of the carbonyl chloride group in 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carbonyl chloride suggests that it may serve as an electrophilic reagent in organic synthesis, enabling the formation of new chemical entities with desired biological properties.

In terms of synthesis, 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carbonyl chloride can be prepared through various routes, including nucleophilic substitution and condensation reactions. These methods often involve the use of intermediates such as chloropyrimidines and carbonyl chlorides, which are readily available from commercial sources or can be synthesized in the laboratory. The choice of synthetic pathway depends on factors such as yield, cost-effectiveness, and scalability.

The chemical stability of 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carbonyl chloride is another aspect that has been studied extensively. Due to the presence of electron-withdrawing groups such as chlorine and carbonyl chloride, the compound exhibits enhanced stability under certain conditions. However, it is important to note that exposure to moisture or strong nucleophiles can lead to hydrolysis or side reactions, which may affect its performance in practical applications.

In recent years, there has been growing interest in exploring the biological activity of pyrimidine derivatives like 4-chloro-pyridine. For example, researchers have investigated their potential as kinase inhibitors, which are critical targets in cancer therapy. The ability of these compounds to modulate protein kinases makes them promising candidates for drug development. Additionally, their role in signaling pathways related to inflammation and immune response has further expanded their therapeutic potential.

The application of computational chemistry tools has also contributed significantly to our understanding of 4-chloro-pyridine's properties. Molecular modeling studies have provided insights into its interaction with biological targets at the atomic level, enabling researchers to design more effective drug candidates. Furthermore, high-throughput screening techniques have allowed for rapid assessment of its bioactivity against various disease models.

In conclusion, 4-chloro-pyridine, with its unique chemical structure and versatile reactivity, continues to be a focal point for scientific research across multiple disciplines. Its potential applications in drug discovery and materials science underscore its importance as a valuable tool for advancing modern chemistry and medicine.

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